2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole
Overview
Description
“2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thiazole ring, with the 4-tert-Butylphenyl and 4-chloromethyl groups attached at the 2 and 4 positions, respectively. The 5 position would carry a methyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The thiazole ring is aromatic and relatively stable. The chloromethyl group could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the presence of the aromatic thiazole ring, the bulky tert-butyl group, and the polarizable chloromethyl group .
Scientific Research Applications
Natural Sources and Bioactivities
A study by Zhao et al. (2020) provides a comprehensive review on 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, focusing on natural sources and bioactivities. This research offers insights into the toxic secondary metabolites produced by various organisms and their potent toxicity across a broad spectrum of testing organisms, highlighting the significant interest in phenolic compounds and their derivatives in environmental and biological contexts (Zhao et al., 2020).
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), reviews their environmental occurrence, human exposure, and toxicity. These compounds, including transformation products, have been detected in various matrices, indicating their widespread use and potential environmental impact. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity, pointing towards the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Plastic Scintillators and Luminescent Materials
The study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate reviews the incorporation of various luminescent dyes, including thiazole derivatives, for enhanced scintillation properties. This highlights the application of thiazole derivatives in materials science, particularly in the development of radiation detection materials (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGXXMWZLSNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169648 | |
Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole | |
CAS RN |
329977-11-9 | |
Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329977-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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